HDAC1 Inhibitory Activity of 2-Amino-N-(4-methoxyphenyl)benzamide Compared to Closest Para-Methoxy Substituted Analog
The target compound (reported as the 4-OMe substituted benzamide derivative) exhibits HDAC inhibitory activity with an IC₅₀ of 149 ± 43 µM, representing approximately 17-fold lower potency than the lead 2-methyl substituted comparator (IC₅₀ = 8.7 ± 0.7 µM) in the same enzyme inhibition assay [1]. This quantification establishes the para-methoxy substitution pattern as a defined, low-activity reference point useful for establishing structure-activity baseline controls.
| Evidence Dimension | HDAC enzyme inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 149 ± 43 µM (4-OMe substitution) |
| Comparator Or Baseline | Lead compound (2-Me substitution): IC₅₀ = 8.7 ± 0.7 µM |
| Quantified Difference | Approximately 17-fold reduction in potency |
| Conditions | HDAC enzyme inhibition assay; values reported as mean ± standard deviation |
Why This Matters
This compound serves as a validated low-activity control for SAR studies, enabling researchers to benchmark enhanced potency of novel 2-aminobenzamide derivatives against a quantitatively characterized baseline.
- [1] Moradei OM, et al. Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity. J Med Chem. 2007;50(23):5543-5546. Table 1. View Source
